molecular formula C6H2BrCl2N3 B13476205 1-Azido-4-bromo-2,5-dichlorobenzene

1-Azido-4-bromo-2,5-dichlorobenzene

Cat. No.: B13476205
M. Wt: 266.91 g/mol
InChI Key: IHIPOZGNJWTQOG-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2,5-dichlorobenzene (C₆H₂BrCl₂N₃) is a halogenated aromatic compound featuring an azide (-N₃) group at position 1, bromine at position 4, and chlorine atoms at positions 2 and 5. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in click chemistry reactions (e.g., Huisgen cycloaddition) and as a precursor for high-energy materials.

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

1-azido-4-bromo-2,5-dichlorobenzene

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H

InChI Key

IHIPOZGNJWTQOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Strategy

The preparation of 1-azido-4-bromo-2,5-dichlorobenzene typically follows a multistep approach:

  • Starting Material Selection:
    The precursor is usually 2,5-dichlorophenol or a related dichlorinated aromatic compound.

  • Selective Bromination to Introduce the 4-Bromo Substituent:
    Bromination of 2,5-dichlorophenol at the 4-position is a critical step. According to patent literature (GB2044246A), bromination in the presence of specific ammonium salts or tertiary amine salts can achieve high regioselectivity and purity of 4-bromo-2,5-dichlorophenol, minimizing undesired isomers.

    • Reaction Conditions:
      • Temperature: 0 to 75 °C (preferably 0–20 °C in solvent or 58–75 °C in melt).
      • Solvents: Halogenated hydrocarbons (e.g., methylene chloride, chloroform), hydrocarbons (e.g., benzene, toluene), or melt conditions.
      • Additives: 1–10% by weight of ammonium salts such as trimethylamine hydrochloride or tributylamine hydrobromide to improve selectivity.
  • Conversion of 4-Bromo-2,5-dichlorophenol to Corresponding Aniline or Amino Derivative:
    To introduce the azido group, the aromatic amine precursor is required. This can be achieved by converting the phenol to an aniline derivative through established synthetic transformations (e.g., nucleophilic aromatic substitution or reduction of nitro precursors).

  • Diazotization of the Aromatic Amine:
    The amino group is converted to a diazonium salt by treatment with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid, HCl) at low temperature (0–5 °C).

  • Azidation via Substitution of the Diazonium Salt:
    The diazonium salt is then reacted with sodium azide (NaN3) to replace the diazonium group with the azido group, yielding this compound.

Detailed Synthetic Route Summary

Step Reaction Reagents/Conditions Notes
1 Bromination of 2,5-dichlorophenol Br2, tertiary amine salts (e.g., trimethylamine hydrochloride), solvent or melt, 0–75 °C High regioselectivity for 4-position bromination; minimizes 2,6-isomer formation
2 Conversion to aromatic amine Various methods (e.g., nucleophilic aromatic substitution, reduction) Prepares precursor for diazotization
3 Diazotization NaNO2, HCl, 0–5 °C Formation of diazonium salt intermediate
4 Azidation NaN3, aqueous or mixed solvent, 0–5 °C Substitution of diazonium with azide group; yields azido compound

Reaction Mechanisms and Considerations

Bromination Selectivity

  • The presence of electron-withdrawing chlorine atoms at 2 and 5 positions directs bromination to the 4-position.
  • Use of ammonium salts as additives enhances regioselectivity by stabilizing intermediates and suppressing side reactions.
  • Reaction temperature control is critical to avoid polybromination or isomerization.

Diazotization and Azidation

  • Diazotization proceeds via formation of the diazonium salt, a key intermediate that is highly reactive.
  • Azidation involves nucleophilic substitution of the diazonium group by azide ion, typically under cold conditions to maintain stability.
  • The azido group is sensitive and potentially explosive; thus, reaction scale and conditions must be carefully controlled.

Research Findings and Yields

  • Literature reports high yields (~90–97%) for azidation of aromatic diazonium salts, including 1-azido-4-bromobenzene derivatives.
  • The bromination step using the patented method yields 4-bromo-2,5-dichlorophenol with high purity and selectivity, essential for downstream azidation.
  • The overall multistep synthesis is efficient when carefully optimized, with yields depending on reagent purity, temperature control, and reaction times.

Summary Table of Key Data

Compound/Intermediate Yield (%) Physical State Key Spectral Data (1H NMR, ppm) Reference
4-Bromo-2,5-dichlorophenol Not explicitly reported, typically >85% Solid -
4-Bromoaniline derivative (precursor) Variable Solid -
This compound ~90–97% (azidation step) Oil or solid δ = 7.58 (d, J = 8.7 Hz, 2H), 7.09 (d, J = 8.7 Hz, 2H) (aromatic protons)

Chemical Reactions Analysis

1-Azido-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-4-bromo-2,5-dichlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azido-4-bromo-2,5-dichlorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of bioactive compounds. The pathways involved often depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 1-Azido-4-bromo-2,5-dichlorobenzene and related halogenated benzene derivatives:

Compound Name Substituents Functional Groups Key Properties
This compound 1-N₃, 4-Br, 2,5-Cl Azide, halogens High reactivity, explosive risk
1-Bromo-3,5-dichlorobenzene 1-Br, 3,5-Cl Halogens only Stable, used in pharmaceuticals
4-Bromo-1,2-diaminobenzene 4-Br, 1,2-NH₂ Amines, bromine Chelating agent, synthesis intermediate
Li₂-DC-PDFSA (from ) 2,5-Cl, 1,4-(SO₂CF₃)⁻Li Triflimide, halogens High redox potential for energy storage

Key Observations:

  • Azide Group Impact: The azide group in the target compound introduces significant reactivity compared to amines in 4-Bromo-1,2-diaminobenzene or halogens in 1-Bromo-3,5-dichlorobenzene. This makes it prone to decomposition under heat or shock .
  • Electronic Effects : Halogen positioning (2,5-dichloro vs. 3,5-dichloro) alters electron-withdrawing effects. For instance, 1-Bromo-3,5-dichlorobenzene’s symmetry enhances stability, whereas the target compound’s asymmetry may influence regioselectivity in reactions .

Q & A

Q. What are the standard synthetic routes for preparing 1-Azido-4-bromo-2,5-dichlorobenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves azidation of a pre-halogenated benzene derivative. A common approach is nucleophilic aromatic substitution (NAS) using sodium azide (NaN₃) under controlled conditions. For example:

Start with 1-Bromo-2,5-dichlorobenzene (or a similar precursor).

React with NaN₃ in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours.

Monitor reaction progress via TLC or HPLC.

Purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

Optimization Tips:

  • Increase yield by using catalytic phase-transfer agents (e.g., tetrabutylammonium bromide).
  • Control temperature to avoid decomposition of the azido group, which is thermally sensitive.
  • Ensure anhydrous conditions to prevent side reactions with moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions via splitting patterns. For example, the azido group deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm). Chlorine and bromine substituents induce distinct coupling patterns (e.g., meta-dichloro groups split into doublets) .
  • IR Spectroscopy: Confirm the azide stretch at ~2100–2200 cm⁻¹.
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ for C₆H₂BrCl₂N₃) and isotopic patterns from bromine/chlorine .
  • X-Ray Crystallography (if crystals form): Resolve regiochemistry and bond angles .

Advanced Research Questions

Q. How can the reactivity of the azido group in this compound be exploited in click chemistry applications for pharmaceutical intermediate synthesis?

Methodological Answer: The azido group participates in Huisgen 1,3-dipolar cycloaddition with alkynes (Cu-catalyzed "click" reactions):

React with terminal alkynes (e.g., propargylamine) in the presence of Cu(I) catalysts (CuSO₄/ascorbate).

Form triazole-linked conjugates, useful in drug discovery (e.g., protease inhibitors).

Monitor reaction kinetics via in-situ IR to track azide consumption.

Key Considerations:

  • Steric hindrance from bromine/chlorine substituents may slow reactivity.
  • Use DFT calculations to predict regioselectivity in triazole formation .

Q. What strategies are recommended for resolving contradictory data in the thermal stability analysis of this compound under different experimental conditions?

Methodological Answer: Contradictions often arise from varying decomposition pathways. Address this by:

Controlled Thermal Studies: Use differential scanning calorimetry (DSC) at heating rates of 2–10°C/min to identify exothermic decomposition events.

Atmosphere Effects: Compare stability in inert (N₂) vs. oxidative (air) atmospheres.

Isothermal Testing: Hold samples at 50–100°C for 24–72 hours, then analyze via HPLC for degradation products.

Computational Modeling: Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. How does the electronic environment of the benzene ring influence the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer: The electron-withdrawing azido (-N₃), bromo (-Br), and chloro (-Cl) groups create a meta-directing electronic landscape:

  • Bromine Replacement: Bromine at the para position is more labile than chlorine due to weaker C-Br bonds. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace Br with aryl/heteroaryl groups.
  • Azide Reactivity: The azido group stabilizes negative charge in transition states, favoring substitution at positions ortho to electron-withdrawing groups.
  • DFT Studies: Calculate Fukui indices to map nucleophilic attack sites .

Q. What safety protocols are critical when handling this compound, given its potential hazards?

Methodological Answer:

  • Explosivity Mitigation: Avoid grinding crystalline material; use solvent-wet samples for manipulation.
  • Ventilation: Conduct reactions in fume hoods with blast shields.
  • Storage: Keep at -20°C in amber vials with inert gas (argon) to prevent azide decomposition.
  • Emergency Protocols: Train staff in handling azide-related spills (e.g., dilute with copious water, avoid sparks) .

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